An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a pivotal intermediate in modern organic synthesis. More commonly known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-protected glycine, this compound serves as a stable, versatile, and highly efficient precursor for the synthesis of α-amino aldehydes and ketones. These products are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules. This document details the chemical properties, provides validated protocols for its synthesis and characterization, explores its reactivity with organometallic reagents, and outlines critical safety and handling procedures. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of N-Cbz-Glycine Weinreb Amide
In the landscape of pharmaceutical and synthetic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes from carboxylic acids using highly reactive organometallic reagents, such as Grignard or organolithium reagents, is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2] The advent of the N-methoxy-N-methylamide, or "Weinreb amide," in 1981 revolutionized this field.
The Weinreb amide functionality is ingeniously designed to circumvent the over-addition problem. Upon nucleophilic attack by an organometallic reagent, it forms a stable, five-membered cyclic tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[1] This chelation-controlled stability ensures that the reaction stops cleanly at the ketone (or aldehyde, with reducing agents) stage, leading to high yields and purity of the desired carbonyl compound.
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (henceforth referred to as N-Cbz-Glycine Weinreb Amide) is a particularly valuable derivative. It incorporates the foundational amino acid, glycine, protected with the readily cleavable benzyloxycarbonyl (Cbz) group. This structure makes it an ideal starting material for the synthesis of N-protected α-amino ketones and aldehydes, which are key synthons for a multitude of complex molecular targets.[3]
Physicochemical and Structural Properties
N-Cbz-Glycine Weinreb Amide is a stable compound under standard laboratory conditions, facilitating its storage and handling. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 121505-94-0 | |
| Molecular Formula | C₁₂H₁₆N₂O₄ | |
| Molecular Weight | 252.27 g/mol | Calculated |
| Physical Form | Solid / Gum | [3] |
| Storage Temperature | Ambient | |
| Purity (Typical) | >95% | |
| InChI Key | NWYPLKICSHBTAJ-UHFFFAOYSA-N |
Synthesis of N-Cbz-Glycine Weinreb Amide: A Validated Protocol
The synthesis of N-Cbz-Glycine Weinreb Amide from N-Cbz-glycine is a robust and high-yielding procedure. Several coupling reagents can be employed for the amidation reaction.[3] The following protocol utilizes N,N'-Carbonyldiimidazole (CDI), a highly effective activating agent that avoids the need for harsh conditions or the in-situ generation of highly reactive acid chlorides, thus ensuring minimal side reactions and excellent preservation of the Cbz protecting group.[3]
Reaction Scheme
Step-by-Step Experimental Protocol
Materials:
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N-Cbz-glycine
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N,N'-Carbonyldiimidazole (CDI)
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N,O-Dimethylhydroxylamine hydrochloride
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N-Methylmorpholine (NMM)
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Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
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Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-glycine (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0 °C using an ice bath.
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Add CDI (1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for approximately 15-20 minutes. The completion of the activation step can be monitored by the cessation of CO₂ evolution.
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Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Cool to 0 °C and add NMM (1.2 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.
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Coupling Reaction: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated acylimidazolide intermediate at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Remove the solvent (THF/DCM) under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure. The crude product is often obtained as a viscous oil or gum.[3]
-
If necessary, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Yield: 85-95%. A reported yield for this specific compound using this method is 88%.[3]
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized N-Cbz-Glycine Weinreb Amide. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ ~ 7.35 (m, 5H, Ar-H of Cbz)
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δ ~ 5.50 (br s, 1H, N-H)
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δ ~ 5.12 (s, 2H, -CH₂-Ph of Cbz)
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δ ~ 4.15 (d, 2H, -CH₂- of glycine)
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δ ~ 3.75 (s, 3H, N-OCH₃)
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δ ~ 3.20 (s, 3H, N-CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ ~ 171.0 (C=O, Weinreb amide)
-
δ ~ 156.5 (C=O, carbamate)
-
δ ~ 136.5 (Ar-C, quaternary of Cbz)
-
δ ~ 128.5, 128.2, 128.0 (Ar-C of Cbz)
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δ ~ 67.0 (-CH₂-Ph of Cbz)
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δ ~ 61.5 (N-OCH₃)
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δ ~ 43.0 (-CH₂- of glycine)
-
δ ~ 32.5 (N-CH₃)
-
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
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~3350 (N-H stretching)
-
~1715 (C=O stretching, carbamate)
-
~1660 (C=O stretching, Weinreb amide)
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~1520 (N-H bending)
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~1250 (C-O stretching)
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Mass Spectrometry (MS)
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ESI-MS: [M+H]⁺ calculated for C₁₂H₁₇N₂O₄⁺: 253.12. Found: 253.1.
Applications in Synthesis: Preparation of α-Amino Ketones
The primary utility of N-Cbz-Glycine Weinreb Amide is its clean and efficient conversion to N-Cbz-protected α-amino ketones upon reaction with Grignard reagents. This transformation is a cornerstone in the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules.
General Reaction Workflow
Exemplary Protocol: Synthesis of Benzyl (2-oxo-3-phenylpropyl)carbamate
This protocol details the reaction of N-Cbz-Glycine Weinreb Amide with benzylmagnesium chloride to yield the corresponding α-amino ketone.
Procedure:
-
Reaction Setup: Dissolve N-Cbz-Glycine Weinreb Amide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add benzylmagnesium chloride (1.2 eq, solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Warming and Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Work-up:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure α-amino ketone.
Safety, Handling, and Storage
As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous.
-
Hazard Identification: N-Cbz-Glycine Weinreb Amide is classified with the following hazard statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at ambient temperatures.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a highly valuable and versatile synthetic intermediate. Its role as a stable precursor to N-protected α-amino aldehydes and ketones, facilitated by the unique reactivity of the Weinreb amide, makes it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and effective utilization in research and development settings.
References
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Organic Syntheses. Benzyl isopropoxymethyl carbamate. [Link]
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Khatun, N., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent. ARKIVOC, 2016(iv), 339-351. [Link]
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Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(22), 7934-7935. [Link]
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Gogoi, P., et al. (2009). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Tetrahedron Letters, 50(4), 439-442. [Link]
-
Organic Syntheses. A GENERAL AND MILD METHOD FOR THE PREPARATION OF N-METHOXY-N-METHYL AMIDES. [Link]
-
ReactionFlash. Weinreb Ketone Synthesis. [Link]

